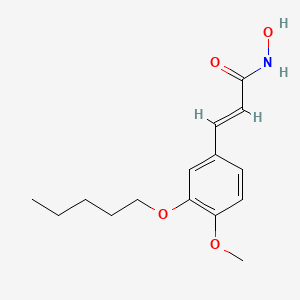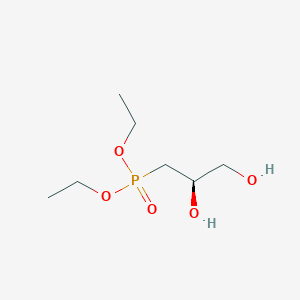
(2R)-3-diethoxyphosphorylpropane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3-diethoxyphosphorylpropane-1,2-diol is an organic compound that belongs to the class of glycerol derivatives This compound is characterized by the presence of a diethoxyphosphoryl group attached to a propane-1,2-diol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-diethoxyphosphorylpropane-1,2-diol typically involves the reaction of glycerol with diethyl phosphite under controlled conditions. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The process involves the following steps:
Glycerol Activation: Glycerol is first activated by the base to form a glyceroxide intermediate.
Nucleophilic Substitution: The activated glycerol reacts with diethyl phosphite, leading to the formation of this compound.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for monitoring and adjusting reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-3-diethoxyphosphorylpropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halides (e.g., HCl, HBr) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(2R)-3-diethoxyphosphorylpropane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (2R)-3-diethoxyphosphorylpropane-1,2-diol exerts its effects involves its interaction with specific molecular targets. The diethoxyphosphoryl group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. The compound may also act as a substrate or inhibitor in various biochemical pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-3-(phosphonooxy)propane-1,2-diyl diheptanoate: Another glycerol derivative with a phosphonooxy group.
(2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl ditetradecanoate: A compound with similar structural features but different functional groups.
Uniqueness
(2R)-3-diethoxyphosphorylpropane-1,2-diol is unique due to its specific diethoxyphosphoryl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
23737-49-7 |
|---|---|
Molekularformel |
C7H17O5P |
Molekulargewicht |
212.18 g/mol |
IUPAC-Name |
(2R)-3-diethoxyphosphorylpropane-1,2-diol |
InChI |
InChI=1S/C7H17O5P/c1-3-11-13(10,12-4-2)6-7(9)5-8/h7-9H,3-6H2,1-2H3/t7-/m1/s1 |
InChI-Schlüssel |
LNBBUKIQJDFSRJ-SSDOTTSWSA-N |
Isomerische SMILES |
CCOP(=O)(C[C@@H](CO)O)OCC |
Kanonische SMILES |
CCOP(=O)(CC(CO)O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,11-Epoxyanthra[2,3-c]furan-1,3-dione](/img/structure/B14696984.png)


![[[1,1'-Bi(cyclopentane)]-3-yl]acetic acid](/img/structure/B14697004.png)
![N-[(2-Nitrophenyl)sulfanyl]methanamine](/img/structure/B14697021.png)
![(1R)-1-Methyl-2,3-dihydro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14697023.png)
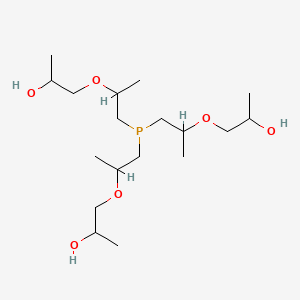
![2-{[(e)-(3-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14697040.png)


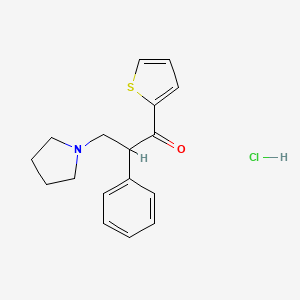
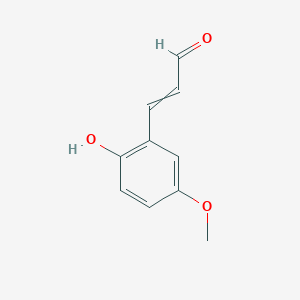
![Tributyl[(prop-2-en-1-yl)oxy]stannane](/img/structure/B14697060.png)
